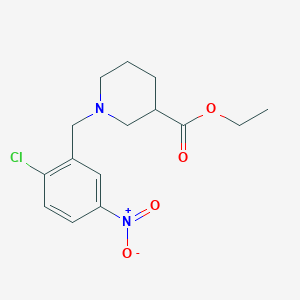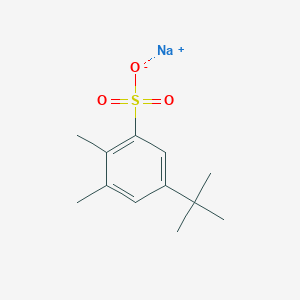
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide, also known as AM-2201, is a synthetic cannabinoid that has gained popularity as a recreational drug. It is a potent agonist of the cannabinoid receptors, which are responsible for the psychoactive effects of marijuana. Despite its illicit use, AM-2201 has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide acts as a potent agonist of the cannabinoid receptors, specifically CB1 and CB2. These receptors are found throughout the body and are responsible for a wide range of physiological processes, including pain perception, inflammation, and mood regulation. When 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide binds to these receptors, it activates them, leading to the psychoactive effects associated with marijuana use.
Biochemical and Physiological Effects:
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has a wide range of biochemical and physiological effects due to its interaction with the cannabinoid receptors. It has been shown to have analgesic and anti-inflammatory effects, as well as anticonvulsant and anxiolytic effects. It can also cause changes in heart rate and blood pressure, as well as impairments in memory and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has several advantages for use in lab experiments. It is a potent agonist of the cannabinoid receptors, making it a useful tool for studying the physiological and biochemical effects of these receptors. However, its illicit status and potential for abuse make it difficult to obtain and use in lab experiments. Additionally, its psychoactive effects can make it difficult to interpret the results of experiments involving 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide.
Orientations Futures
Despite its potential therapeutic applications, the illicit status of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has limited its use in scientific research. However, there is still much to be learned about the cannabinoid receptors and their role in physiological processes. Future research could focus on developing safer and more effective synthetic cannabinoids for use in therapeutic applications. Additionally, research could focus on developing new methods for synthesizing 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide and other synthetic cannabinoids, making them more accessible for scientific research.
Méthodes De Synthèse
The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide involves the reaction of 3-methylbutanoic anhydride with 4-methylphenylacetonitrile in the presence of a Lewis acid catalyst. The resulting product is then acetylated with acetic anhydride to yield 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide. The synthesis of 2-acetyl-3-methyl-N-(4-methylphenyl)butanamide is complex and requires specialized equipment and expertise, making it difficult to produce on a large scale.
Applications De Recherche Scientifique
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that it has analgesic and anti-inflammatory effects, making it a potential treatment for chronic pain and inflammation. It has also been shown to have neuroprotective effects, which could make it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-acetyl-3-methyl-N-(4-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-9(2)13(11(4)16)14(17)15-12-7-5-10(3)6-8-12/h5-9,13H,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAURRZCGULMSQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C(C)C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-chloro-2-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4934734.png)
![ethyl 4-(5-{2-[(3,4-dimethoxyphenyl)sulfonyl]carbonohydrazonoyl}-2-furyl)benzoate](/img/structure/B4934736.png)
![1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2,5-pyrrolidinedione](/img/structure/B4934743.png)
![N-{1-[1-(3-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4934749.png)
![4-(5-methyl-1H-1,2,3-triazol-1-yl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4934752.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-benzothiazol-2-ylacetamide](/img/structure/B4934778.png)
![5-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4934780.png)



![2-ethyl-7-(3-methoxyphenyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4934794.png)
![N-{1-[1-(cyclopentylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B4934799.png)
